molecular formula C10H8N2 B14676886 Naphthalene-1,4-diimine CAS No. 27757-54-6

Naphthalene-1,4-diimine

Cat. No.: B14676886
CAS No.: 27757-54-6
M. Wt: 156.18 g/mol
InChI Key: RUIWBQACRFWSOC-UHFFFAOYSA-N
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Description

Naphthalene-1,4-diimine is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27757-54-6

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

naphthalene-1,4-diimine

InChI

InChI=1S/C10H8N2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,11-12H

InChI Key

RUIWBQACRFWSOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=N)C=CC(=N)C2=C1

Origin of Product

United States

Contextualization Within Arylene Diimide Chemistry

Arylene diimides are a class of organic compounds characterized by an aromatic core flanked by two imide groups. These molecules are renowned for their chemical robustness, thermal stability, and distinctive electronic properties. Within this family, naphthalene (B1677914) diimides (NDIs) have emerged as particularly versatile building blocks for organic materials chemists. beilstein-journals.orgbeilstein-journals.org The majority of research has historically focused on isomers such as 1,4,5,8-naphthalene diimide. beilstein-journals.orgbeilstein-journals.org However, the exploration of different structural isomers, like naphthalene-1,4-diimine, is proving to be an effective strategy for creating new materials with unique properties. beilstein-journals.orgbeilstein-journals.org

The core structure of naphthalene, a fused pair of benzene (B151609) rings, provides a planar and electron-deficient aromatic system. acs.orgalfa-chemistry.comwikipedia.org This inherent electron-accepting nature is a key feature of NDIs, making them highly valuable in the design of n-type semiconductor materials. acs.orgresearchgate.net The electronic and optical properties of NDIs can be finely tuned by modifying the imide nitrogen atoms or by directly substituting the naphthalene core. acs.org This tunability allows for the rational design of materials with specific functionalities for a wide array of applications.

Significance and Research Trajectory of Naphthalene Diimides Ndis in Advanced Materials Science

Strategic Functionalization Approaches for Naphthalene Diimides

The versatility of NDIs stems from the ability to introduce a wide array of functional groups at different positions of the naphthalene scaffold. These modifications can be broadly categorized into functionalization at the imide nitrogen atoms and substitution on the aromatic core.

N,N'-Imide Position Functionalization

The most common and straightforward functionalization of NDIs occurs at the N,N'-imide positions. This is typically achieved through a one-step condensation reaction between 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) and a primary amine. researchgate.net This method allows for the introduction of a vast range of functionalities, which primarily influence the solubility and self-assembly properties of the NDI molecules without significantly altering their fundamental electronic characteristics. researchgate.netacs.org The choice of the primary amine is crucial in determining the final properties of the NDI derivative.

Unsymmetrical NDI derivatives, with two different substituents at the imide positions, can be synthesized, although this often results in a mixture of products that are challenging to separate. researchgate.net A more controlled approach involves a stepwise method where NDA is first converted to a monoimide, which is then reacted with a different amine. acs.org

Table 1: Examples of N,N'-Imide Functionalization of Naphthalene Diimides

Primary Amine Used Resulting NDI Derivative Key Properties/Synthetic Conditions Reference
Alkylamines (e.g., n-decylamine) N,N'-dialkyl-NDIs High solubility in organic solvents. Synthesized via condensation in high-boiling solvents like DMF. researchgate.net
Amino acids (e.g., L-glutamic acid) N,N'-bis(amino acid)-NDIs Water-solubility, potential for biological applications. researchgate.net
2-Dimethylaminoethylamine N,N'-bis(2-dimethylaminoethyl)-NDIs Water-soluble, used in sensing applications. researchgate.net
4-Aminophenol N-(4-hydroxyphenyl)-NDI monoimide Intermediate for unsymmetrical NDIs. acs.org
Various primary amines Unsymmetrical NDIs Synthesized via a stepwise approach or microwave-assisted methods for higher yields and shorter reaction times. acs.org

Core-Substitution Strategies (e.g., 2,6- and 2,3,6,7-positions)

Substitution at the electron-rich core of the naphthalene diimide (at the 2, 3, 6, and 7 positions) has a profound impact on the optical and electronic properties of the molecule. Introducing electron-donating or electron-withdrawing groups can dramatically shift the absorption and emission spectra, as well as the redox potentials.

2,6-Disubstitution: A common strategy for synthesizing 2,6-disubstituted NDIs involves the bromination of NDA to yield 2,6-dibromo-NDA, followed by imidization. The bromo-substituents can then be replaced by various nucleophiles or used in cross-coupling reactions. acs.org For instance, Suzuki cross-coupling reactions with various aryl boronic acids have been employed to introduce aryl substituents at the 2,6-positions, leading to a red-shift in absorbance and enhanced fluorescence.

2,3,6,7-Tetrasubstitution: For more extensive core functionalization, 2,3,6,7-tetrabromo-NDA can be synthesized by brominating NDA with reagents like dibromoisocyanuric acid in excellent yields. nih.gov This tetrabrominated intermediate is a versatile precursor for creating core-tetrasubstituted NDIs. Nucleophilic substitution reactions with alkoxy, alkylthio, and alkylamino groups have been successfully performed to yield a series of tetra-functionalized NDIs with significantly altered properties. nih.gov For example, tetraamino-substituted NDIs exhibit strongly bathochromically shifted absorption maxima (629–642 nm). nih.gov

Table 2: Core-Substitution Strategies for Naphthalene Diimides

Position(s) Synthetic Strategy Key Reagents Resulting Properties Reference
2,6- Bromination followed by nucleophilic substitution or cross-coupling. Dibromoisocyanuric acid, Primary amines, Aryl boronic acids (Suzuki coupling). Tunable absorption/emission, enhanced fluorescence. acs.org
2,3,6,7- Tetrabromination followed by nucleophilic substitution. Dibromoisocyanuric acid, 2,6-diisopropylaniline, Alkoxy, alkylthio, and alkylamino nucleophiles. Strong bathochromic shifts in absorption, completion of the functionalized NDI series. nih.gov

Core-Annulation Methodologies

Core-annulation involves the fusion of additional rings onto the NDI core, which extends the π-system and significantly modifies the electronic and optical properties. This strategy can lead to molecules with reduced energy band gaps and enhanced intermolecular π-π stacking, which are desirable for applications in organic electronics. researchgate.netnih.gov Methodologies have been developed for the formation of four-, five-, and six-membered rings, including both carbocyclic and heterocyclic systems. researchgate.netnih.gov

Four-membered rings: The synthesis of four-membered carbocyclic annulated NDIs has been reported, creating unique structural and electronic features. researchgate.net

Five-membered rings: Both carbocyclic and nitrogen-containing five-membered rings can be fused to the NDI core. researchgate.net For example, diindole-annulated NDIs have been synthesized, leading to carbazolo[2,3-b]carbazole diimides with interesting syn- and anti-isomers. researchgate.net

Six-membered rings: The condensation of tetrabromo-NDI with reagents like ortho-phenylenediamine can lead to the formation of six-membered heterocyclic rings fused to the NDI core. acs.org

Synthesis of Specific Naphthalene Diimide Isomers and Analogues

While the 1,4,5,8-isomer of naphthalene diimide is the most studied, other isomers such as 1,2,3,4-, 1,2,5,6-, and 2,3,6,7-NDIs have been synthesized and exhibit distinct properties. The synthesis of these less common isomers often presents greater challenges.

1,2,3,4-Naphthalene Diimides: The synthesis of 1,2,3,4-NDIs can be achieved through a cycloaddition approach to construct the 1,2,3,4-tetracarbonyl derivatized naphthalene core, followed by imidization. beilstein-journals.orgresearchgate.netnih.gov These isomers show different packing preferences in the solid state compared to the more common 1,4,5,8-NDIs. beilstein-journals.orgresearchgate.netnih.gov

1,2,5,6- and 2,3,6,7-Naphthalene Diimides: The synthesis of these isomers has also been reported and they have been utilized in the development of electronically active polymers. researchgate.netnih.gov The strategic placement of the imide groups around the naphthalene core in these isomers leads to unique electronic structures and material properties.

Polymerization and Copolymerization Approaches of Naphthalene Diimide Monomers

The incorporation of NDI units into polymers is a powerful strategy for creating n-type semiconducting materials for organic electronics. NDI-based polymers can be synthesized through various polymerization and copolymerization techniques.

Stille and Suzuki cross-coupling reactions are widely used for the synthesis of π-conjugated polymers containing NDI units. flinders.edu.au These reactions typically involve the coupling of a dihalogenated NDI monomer with a monomer containing two organotin (Stille) or boronic acid/ester (Suzuki) functionalities. Direct (hetero)arylation polymerization (DHAP) has also emerged as a more atom-economical and sustainable alternative. nih.gov

Copolymerization of NDI monomers with various electron-donating comonomers allows for the tuning of the polymer's electronic and optical properties, leading to materials with tailored band gaps and energy levels for applications in organic photovoltaics and field-effect transistors. electrochemsci.orgresearchgate.net

Table 3: Polymerization and Copolymerization of Naphthalene Diimide Monomers

Polymerization Method Monomers Resulting Polymer Properties Reference
Stille Coupling Dihalogenated NDI and organotin-containing comonomer (e.g., distannyl bithiophene) High molecular weight n-type polymers for OFETs and all-polymer solar cells. electrochemsci.orgresearchgate.net
Suzuki Coupling Dihalogenated NDI and boronic acid/ester-containing comonomer Alternative route to π-conjugated NDI-based polymers. acs.orgflinders.edu.au
Direct (Hetero)arylation Polymerization (DHAP) Dihalogenated NDI and a (hetero)aryl compound with activated C-H bonds Atom-economical synthesis of NDI-based polymers with properties comparable to those from traditional methods. nih.gov
Random Copolymerization NDI-selenophene and perylene (B46583) diimide (PDI)-selenophene monomers Control over crystallinity and blend morphology in all-polymer solar cells. researchgate.net

Microwave-Assisted Synthesis Techniques for Naphthalene Diimides

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of NDI derivatives. researchgate.netacs.orgnih.govacs.org This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, often from hours to minutes, and improved yields. acs.org

Microwave irradiation has been successfully applied to various steps in NDI synthesis, including the imidization of NDA with primary amines and the synthesis of unsymmetrical NDIs. acs.orgresearchgate.netacs.org For instance, a microwave-assisted protocol for the synthesis of naphthalenemonoimides and N-desymmetrized naphthalenediimides has been developed, where the steric and electronic properties of the amines play a crucial role in the reaction outcome. acs.org Furthermore, microwave heating has been shown to be effective in the thionation of NDIs, a process that is often lengthy and non-selective under traditional conditions. acs.orgnih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of Naphthalene Diimides

Reaction Conventional Method Microwave-Assisted Method Advantages of Microwave Reference
Imidization of NDA Hours to days at high temperatures. 1-5 minutes. Drastically reduced reaction time, high yields. acs.org
Synthesis of Unsymmetrical NDIs Often results in mixtures, difficult purification. Stepwise protocol with high selectivity and yields. Improved control and efficiency. acs.org
Thionation of NDIs Lengthy, non-selective, and low yielding. Rapid and selective, >99% conversion in 45 minutes. High selectivity and yield, faster reaction. acs.orgnih.gov

Fundamental Electronic Structure and Photophysical Properties of Naphthalene 1,4 Diimine Derivatives

Electronic Structure Elucidation of Naphthalene (B1677914) Diimides

The electronic behavior of naphthalene diimides is fundamentally governed by their frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO and LUMO energy levels are critical in determining the electronic and optical properties of NDI derivatives. mdpi.com For instance, in N,N′-bis(sec-butyl)-1,4,5,8-naphthalenetetracarboxylic acid diimide (NDI-s-Bu), both the HOMO and LUMO are located on the aromatic core and extend to the imide carbonyl groups. mdpi.com In contrast, N,N′-bis(4-n-hexyloxyphenyl)-1,4,5,8-naphthalenetetracarboxylic acid diimide (NDI-4-n-OHePh) exhibits a distinct spatial separation, with the LUMO on the diimide portion and the HOMO on the aryl substituent. mdpi.com

The HOMO-LUMO energy gap is a key parameter influencing the stability and reactivity of these molecules. samipubco.com Density Functional Theory (DFT) calculations have been employed to determine these energies. For example, a DFT study on naphthalene calculated the HOMO-LUMO gap to be 4.75 eV. samipubco.com The energy of these frontier orbitals is a crucial factor in the charge transport properties and air stability of these organic materials. mdpi.com

Calculated HOMO and LUMO Energies for NDI Derivatives
CompoundHOMO (eV)LUMO (eV)Method
NDI-s-Bu-7.0-3.5DFT
NDI-4-n-OHePh-5.8-3.7DFT
Naphthalene-6.13-1.38DFT/aug-cc-pVQZ

The electronic properties of NDIs can be systematically modified by introducing functional groups at either the imide positions or directly onto the naphthalene core. acs.org While functionalization at the imide position primarily affects solubility and molecular organization with minor impact on electronic properties, core substitution significantly alters the photophysical characteristics. acs.orgaalto.fi

Core functionalization, particularly at the 2,6- and 2,3,6,7- positions with electron-donating groups (N, O, or S), leads to NDI analogues with varied absorption and fluorescence properties. acs.org This strategy allows for the tuning of properties over a wide wavelength range by adjusting the electron-donating strength of the core substituents. acs.org For example, the core expansion of NDIs by fusing sulfur-containing heterocycles is a successful approach to obtaining high-performance organic semiconductors. thieme-connect.de Similarly, introducing a rhodanine (B49660) moiety can act as a π-spacer and an electron-donating unit, thereby tuning the molecular energy levels. thieme-connect.de

A one-pot synthesis method for core-expanded naphthalene diimides, involving a nucleophilic aromatic substitution followed by an imidization reaction, provides an accessible route to a variety of n-type organic materials. researchgate.net This approach has yielded compounds with high electron mobility. researchgate.net

Excited State Dynamics and Relaxation Processes of Naphthalene Diimine Chromophores

The behavior of naphthalene diimine derivatives upon light absorption is characterized by a series of complex excited-state dynamics and relaxation pathways.

Upon photoexcitation, NDI derivatives can populate both singlet (S1) and triplet (T1) excited states. The characterization of these states is crucial for understanding their photophysical behavior. In some NDI systems, the lowest excited singlet state (S1) and the first excited triplet state (T1) can be close in energy, which can facilitate intersystem crossing. researchgate.net

For instance, in a platinum(II) diimine complex bearing a naphthalene-diimide electron acceptor, excitation leads to a cascade of processes involving a singlet NDI-localized excited state (¹NDI*), a metal-to-ligand charge-transfer triplet state (³MLCT), and a triplet NDI-localized excited state (³NDI). nsc.ruacs.org The ³NDI state in this complex exhibits a remarkably long lifetime of 520 μs in fluid solution. acs.org Theoretical studies on naphthalene dimers have identified both localized and delocalized triplet states, with the most stable and long-lived triplet state being localized on a single naphthalene unit. rsc.org

Intersystem crossing (ISC) is the process by which a molecule transitions from a singlet excited state to a triplet excited state (or vice versa). In many organic molecules, this process is relatively slow. However, in some NDI derivatives, particularly those containing heavy atoms or specific structural motifs, ISC can be highly efficient. researchgate.net

Theoretical studies suggest that for some NDI derivatives, an efficient ISC process can occur involving higher-lying triplet states (T6, T5, and T4). researchgate.net In a Pt(II)-diimine-diimide dyad, an ultrafast ISC from the ¹MLCT to the ³MLCT state is observed. acs.org The decay of the ¹NDI* state can populate both the vibrationally hot ground state and the vibrationally hot ³NDI state. acs.org In some nitro-naphthalene derivatives, ISC to the triplet manifold can occur on a timescale of hundreds of femtoseconds, likely proceeding between non-equilibrated excited states. researchgate.net

Following electronic excitation and any subsequent non-radiative transitions like internal conversion or intersystem crossing, the molecule is often left in a vibrationally "hot" state, meaning it has an excess of vibrational energy. This excess energy is then dissipated to the surrounding environment through a process known as vibrational cooling. nsc.ru

In the case of the Pt(II)-diimine-NDI complex, a 19 ps lifetime component is attributed to the vibrational cooling of the "hot" ³NDI state and the "hot" ground state. nsc.ruacs.org Studies on naphthalene cations have shown that relaxation lifetimes can surprisingly increase with higher cationic excitation energy, a phenomenon suggested to be a manifestation of quantum mechanical population trapping. researchgate.net Ultrafast laser experiments on pentacene (B32325) in a naphthalene matrix have been used to study vibrational cooling, revealing the rate of vibrational energy dissipation. illinois.edu The cooling dynamics of energized naphthalene radical cations are dominated by infrared emission at lower internal energies. uea.ac.uk

Charge Transfer Phenomena within Naphthalene Diimide Systems

Naphthalene diimides (NDIs) are a prominent class of electron-deficient aromatic compounds, making them excellent acceptors in donor-acceptor (D-A) systems where charge transfer (CT) phenomena are central. acs.org These phenomena can occur in the ground state, forming CT complexes, or upon photoexcitation, leading to photoinduced electron transfer. The electronic and spectroscopic properties of NDIs can be significantly modulated by these CT interactions. acs.org

Ground-state CT complexation occurs when NDIs interact with electron-rich molecules, such as aromatic solvents like benzene (B151609), o-xylene, and mesitylene. rsc.orgresearchgate.net This interaction leads to the formation of emissive ground-state complexes, which can be identified by the appearance of new, broad absorption bands in the UV-vis spectrum, characteristic of CT transitions. rsc.orgnih.gov The stability and electronic properties of these complexes can be investigated through various spectroscopic techniques and supported by theoretical calculations like Time-Dependent Density Functional Theory (TD-DFT). rsc.orgresearchgate.net The formation of these CT complexes is a key principle in the design of supramolecular structures, including catenanes, rotaxanes, and gels, where the CT interaction acts as a primary driving force for self-assembly. researchgate.net

Photoinduced electron transfer is a key process in many NDI-based systems designed for applications in artificial photosynthesis and molecular electronics. In these systems, an NDI unit is covalently linked to an electron donor. Upon absorption of light, an electron is transferred from the donor to the excited NDI acceptor, creating a charge-separated (CS) state. nih.govacs.org The dynamics of this process, including the rates of charge separation and charge recombination, are critical to the efficiency of the system. For instance, in triads composed of naphthalene diimide (NDI) and phenothiazine (B1677639) (PTZ), a donor, the charge separation occurs on a picosecond timescale (0.8 ps), while the subsequent charge recombination can be significantly slower, with CS state lifetimes reaching up to 1.2 microseconds in toluene. nih.gov

The efficiency of both intramolecular and intermolecular electron transfer has been studied extensively. In dyad systems where NDI is linked to a donor through a molecular spacer, the rate of intramolecular electron transfer is dependent on the distance and the nature of the linker. nih.gov Similarly, the excited radical anion of NDI (NDI•-)* is a powerful reducing agent that can undergo intermolecular electron transfer to various electron acceptors. nih.govrsc.org The study of these processes is crucial for developing molecular systems with long-lived charge-separated states, which are essential for applications such as photocatalysis and solar energy conversion. nih.govnorthwestern.edu

NDI SystemPartner Molecule(s)PhenomenonKey FindingsReference
NDI-Thiophene Oligomers (TnNDI2)Thiophene (B33073) Oligomers (Donor)Photoinduced Electron TransferFluorescence is almost entirely quenched; both forward electron transfer and charge recombination occur at rates > 1011 s–1. acs.org
NDI-Phenothiazine (PTZ) TriadsPhenothiazine (Donor)Photoinduced Charge SeparationCharge separation takes 0.8 ps; the charge-separated state has a lifetime of up to 1.2 µs in toluene. nih.gov
NDI-DPA-Re TriadDiphenylanthracene (DPA), Re(bpy)(CO)3ClPhotoinduced Electron TransferForward electron transfer to reduce the metal complex occurs in 14.5 ps; back-electron transfer takes 24.5 ns. northwestern.edu
NDI Radical Anion (NDI•-)Various Electron AcceptorsIntermolecular Electron TransferThe excited NDI radical anion transfers an electron; bimolecular quenching rate constants (kq) were determined for 18 acceptors. rsc.org
NDI in Aromatic SolventsBenzene, o-xylene, mesityleneGround-State Charge-Transfer ComplexForms emissive ground-state CT complexes with electron-rich solvents. rsc.org

Aggregation-Induced Emission (AIE) Mechanisms in Naphthalene Diimides

While many chromophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases upon aggregation, some molecules exhibit the opposite behavior, known as aggregation-induced emission (AIE). rsc.org In AIE, the molecule is non-emissive or weakly fluorescent when dissolved but becomes highly luminescent in the aggregated or solid state. rsc.orgfrontiersin.org This phenomenon has been observed in various naphthalene diimide derivatives, making them promising materials for sensors, bio-imaging, and optoelectronic devices. frontiersin.orgrsc.org

The primary mechanism responsible for AIE in many systems is the restriction of intramolecular rotation (RIR). rsc.orgfrontiersin.org In the dissolved state, propeller-shaped or flexible molecules can undergo low-frequency rotational or vibrational motions, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. In the aggregated state, these intramolecular motions are physically hindered, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong fluorescence emission. rsc.orgresearchgate.net

For naphthalene diimides, AIE properties are often engineered by modifying their structure. For example, attaching bulky or flexible substituents to the imide nitrogens or the NDI core can induce AIE. A systematic study on NDIs with varying alkyl chain lengths at the imide positions showed that shorter chains promote efficient π-π stacking in the form of H-aggregates, leading to a strong AIE effect with remarkably high quantum yields. monash.edulatrobe.edu.au In contrast, longer chains result in more disordered J-aggregation, which is less favorable for AIE. monash.edulatrobe.edu.au

The formation of specific supramolecular structures, such as excimers, can also contribute to AIE. An NDI amphiphile bearing acylated tartaric acid groups (NDI-TA1) was shown to exhibit AIE properties in solvent mixtures due to the formation of excimers within the aggregates. rsc.org In another study, donor-acceptor-donor type NDI derivatives with covalently attached naphthalene units showed bright orange-red AIE in aqueous media and the solid state. rsc.org The self-assembly of these molecules into nanoparticles restricts intramolecular motions, leading to enhanced emission. rsc.org The transition from a non-emissive state in a good solvent to a highly emissive state in a poor solvent (where aggregation occurs) is a hallmark of AIE-active NDI derivatives.

NDI DerivativeAggregation ConditionProposed AIE MechanismObservationReference
NDIs with varying alkyl chain lengthsFlash injection of THF solution into waterRestriction of Intramolecular Motion, H-aggregationShorter chains favor H-aggregation and produce a strong AIE effect with high quantum yields. monash.edulatrobe.edu.au
NDI with dendritic naphthalene wedgesAqueous medium and solid stateRestriction of Intramolecular Motion in self-assembled nanoparticlesExhibits bright orange-red emission in the aggregated state. rsc.org
NDI-TA1 (Amphiphile with acylated tartaric acid)THF/MCH solvent mixtureExcimer formationAggregates at high MCH content exhibit AIE. rsc.org
Nitrogen-bridged NDI dimerSolid stateFavorable crystal packing (CH/π interaction) restricting motionAIE-active with bright green emission and a high quantum yield in the solid state. researchgate.net

Chiroptical Properties and Chiral Induction in Naphthalene Diimine Assemblies

Chirality, or "handedness," at the supramolecular level governs critical functions in biological systems and offers unique opportunities in materials science for applications in chiral sensing and optoelectronics. sciopen.com Naphthalene diimide assemblies provide a versatile platform for studying and generating supramolecular chirality. Chirality can be introduced into NDI assemblies even when the constituent molecules are achiral, or it can be amplified from chiral NDI building blocks. nih.govrsc.org

One common strategy for inducing chirality is to attach chiral pendants to the NDI core. For example, an NDI functionalized with a chiral carboxylic acid forms supramolecular aggregates that exhibit strong Circularly Polarized Luminescence (CPL), a measure of differential emission of left and right circularly polarized light. tue.nl The self-assembly process, driven by a combination of π-stacking and hydrogen bonding, leads to the formation of chiral structures that emit broadly across the visible spectrum with high emission anisotropy factors. tue.nl Similarly, chiral information can be transferred from a stereocenter in an amino acid substituent to the achiral NDI core, resulting in helical supramolecular structures with distinct Cotton effects in their circular dichroism (CD) spectra. researchgate.net

The environment can also play a crucial role. Chiral supramolecular assemblies have been formed from achiral NDIs bearing a urea (B33335) moiety in specific solvent mixtures, leading to the formation of twisted ribbons with a preferred handedness. nih.gov Furthermore, chirality can be induced from one supramolecular assembly to another. It has been shown that a helical NDI fiber can induce chirality in a neighboring fiber made of achiral dialkoxynaphthalene building blocks, demonstrating a macroscopic transfer of chiral information. rsc.org These studies highlight the diverse strategies available to control and amplify chirality in NDI-based systems, paving the way for advanced chiroptical materials.

NDI SystemSource of ChiralityInduction MechanismResulting Structure/PropertyReference
Achiral NDI with urea moietySelf-assembly in specific solventSpontaneous chiral symmetry breakingChiral supramolecular assemblies (twisted ribbons) with a preferred handedness. nih.gov
NDI with (R)- or (S)-1,3-dihydroxyl pendantsChiral pendants on NDIMajority Rules & Sergeant and SoldierEnantiopure isomers form gels with opposite helicity; a small enantiomeric excess amplifies chirality. nih.gov
NDI with chiral carboxylic acidChiral pendants on NDISelf-assembly via π-stacking and H-bondingSupramolecular aggregates with strong, broad-band Circularly Polarized Luminescence (CPL). tue.nl
Achiral NDI co-assembled with dialkoxynaphthalene (DAN)Neighboring helical NDI-fiberSupramolecular chiral inductionChirality is transferred to the achiral DAN-fiber from the NDI-fiber. rsc.org
NDI-TA1 (Amphiphile with acylated tartaric acid)Chiral tartaric acid moietyHierarchical self-assemblyFormation of helical ribbons and other chiral superstructures. rsc.org

Redox Chemistry and Electrochemistry of Naphthalene 1,4 Diimine

Electrochemical Characterization and Reduction Potentials of Naphthalene (B1677914) Diimides

Naphthalene diimides are well-known for their n-type semiconducting properties, stemming from their high electron affinities and low-lying Lowest Unoccupied Molecular Orbital (LUMO) levels. electrochemsci.org Their electrochemical behavior is typically characterized by two reversible one-electron reduction waves, corresponding to the sequential formation of the radical anion (NDI•⁻) and the dianion (NDI²⁻). snnu.netnih.gov

The reduction potentials of NDIs can be significantly influenced by substitution at the core of the naphthalene ring. electrochemsci.org For instance, the introduction of electron-donating groups can alter the redox properties. rsc.org The unsubstituted naphthalene diimide interacts with two Li⁺ ions at a potential of 2.55 V. researchgate.netmdpi.com In a study of N,N'-bis[p-phenylamino(phenyl)]-1,4,5,8-naphthalenetetracarboxylic diimide (DNTD), the material displayed electrochemically reversible one-electron and two-electron reduction waves, corresponding to the formation of the radical anion and dianion. acs.org

The electrochemical properties of various NDI derivatives have been investigated to understand their potential in applications like lithium-ion batteries. For example, NDI-based electrodes have shown discharge potentials in the range of 2.3 to 2.9 V. researchgate.net The LUMO energy levels of certain functionalized NDIs have been calculated to be in the range of -4.20 eV to -4.17 eV, which is comparable to the parent NDI molecule's LUMO level of -4.02 eV. electrochemsci.org

Below is a table summarizing the electrochemical data for selected Naphthalene Diimide derivatives.

Compound/SystemFirst Reduction Potential (V)Second Reduction Potential (V)LUMO Level (eV)HOMO Level (eV)Reference
Unsubstituted Naphthalene Diimide---4.02- electrochemsci.org
Th-NDI-Th----6.21 electrochemsci.org
F-NDI-F---4.17 to -4.20No oxidation peak electrochemsci.org
NDI-COF-0.48 vs. NHE-0.68 vs. NHE-- confex.com
NDI−˙/NDI−˙*-2.1 vs. SCE (excited state)--- rsc.org

Note: The table presents data from various studies and the reference electrodes may differ. Direct comparison should be made with caution.

Electron and Proton Transfer Processes in Naphthalene Diimide Systems

Electron transfer is a fundamental process in the chemistry of naphthalene diimides. Photoinduced electron transfer (PET) is a common phenomenon observed in NDI systems. researchgate.net For example, in donor-acceptor systems where NDI acts as the acceptor, photoexcitation can lead to the transfer of an electron from the donor to the NDI moiety. researchgate.net The efficiency of this process can be influenced by the surrounding environment, such as the pH. researchgate.net

In redox targeting flow batteries, NDIs can function as both a soluble redox mediator and a solid-state redox target. confex.com This involves a spontaneous electron transfer from the electrochemically reduced NDI mediator to the solid NDI storage material. confex.com Studies have explored stepwise two-electron transfer processes in these systems. confex.com A regional charge buffering strategy has been developed to achieve a one-step two-electron transfer process in NDI derivatives for aqueous organic redox flow batteries, which can improve energy efficiency. rsc.org

Protonation can also play a crucial role in the electrochemical behavior of NDIs. The fluorescence of certain NDI derivatives can be modulated by pH through the hindering of photoinduced electron transfer upon protonation. researchgate.net

Radical Anion and Cation Formation and Stability of Naphthalene Diimides

Naphthalene diimides are known to form persistent radical anions (NDI•⁻) upon reduction. nih.govacs.org The formation of these radical anions can be achieved through chemical or electrochemical reduction. rsc.orgacs.org The stability of these radical anions is a key factor in their application. Strategies to enhance their stability include the introduction of specific functional groups. For instance, the incorporation of phosphonium (B103445) groups has led to the isolation of NDI radical ions that are stable to chromatography and ambient conditions. acs.orgacs.org Supramolecular strategies, such as complexation with cucurbit rsc.orguril, have also been employed to promote the formation and enhance the stability of NDI radical anions in aqueous solutions. rsc.org

While NDIs are primarily known as electron acceptors, the formation of persistent radical cations (NDI•⁺) has also been demonstrated. acs.orgdigitellinc.com This can be achieved through chemical oxidation. acs.org The stability of these radical cations can be significantly enhanced by introducing steric protection and hydrogen bonding at the NDI core, increasing their half-life by up to 290-fold. acs.org The formation of stable diradical, dicationic NDI derivatives has also been reported. digitellinc.com

The generation of both the radical anion and cation within the same NDI motif allows for potential applications in molecular switches and logic gates. acs.org The radical anion can be switched to the radical cation by the addition of an appropriate chemical trigger. acs.org

The stability of NDI radical ions is remarkable under various conditions. For example, a phosphonium-substituted NDI radical ion showed no change in concentration in acetonitrile (B52724) over 8 days and was also stable in the presence of water. acs.org The development of solvent-free synthesis methods has further facilitated the preparation of a library of ambiently stable NDI radical ions. rsc.org

Supramolecular Assembly and Molecular Recognition of Naphthalene 1,4 Diimine Architectures

Non-Covalent Interaction Motifs in Naphthalene (B1677914) Diimide Self-Assembly

The self-assembly of NDI derivatives is governed by a variety of non-covalent interactions, which can be precisely controlled to form specific supramolecular structures. acs.orgresearchgate.net These interactions include π-π stacking, hydrogen bonding, host-guest complexation, and metal-ligand coordination. acs.orgrsc.org The interplay of these forces dictates the final morphology and properties of the resulting assemblies.

π-π Stacking Interactions

The electron-deficient nature of the NDI core makes it an excellent candidate for π-π stacking interactions, particularly with electron-rich aromatic systems. acs.orgrsc.org These interactions are a primary driving force in the self-assembly of many NDI-based architectures. acs.orgresearchgate.netresearchgate.net The strength and geometry of these stacks can be modulated by solvent choice and the nature of the substituents on the NDI core. nih.gov For instance, the introduction of bulky side chains can influence the degree of rotational displacement between stacked NDI units. scite.ai

In some cases, π-π stacking can lead to the formation of distinct aggregated states with altered photophysical properties, such as red-shifted emission spectra. researchgate.net This phenomenon is observed in both solution and the solid state. The intermolecular organization and packing within these π-stacked nanostructures have a critical impact on properties like intermolecular energy migration and π-electron delocalization. nih.gov Studies have shown that even in the presence of other strong directional forces like hydrogen bonding, π-π stacking plays a crucial role in the organization of NDI molecules. researchgate.net

Derivative FamilyLinkageKey ObservationReference
NDI-E, NDI-AEster, AmideAmide derivatives showed red-shifted aggregate emission due to self-organization. researchgate.net
NDI-E3, NDI-A3Ester, AmideEster derivatives exhibited higher electron mobility despite the strong H-bonding in amides. researchgate.net
Dipeptide-NDIPeptideβ-sheet formation and π-π association direct the assembly into nanofibers or nanoribbons. nih.gov

Hydrogen Bonding Directives

Hydrogen bonding is a powerful tool for programming the self-assembly of NDI derivatives into a wide array of soft materials. rsc.org By incorporating functional groups capable of forming hydrogen bonds, such as amides, ureas, carboxylic acids, and peptides, into the NDI structure, it is possible to direct the formation of specific architectures like fibrillar gels, nanotubes, and vesicles. rsc.orgnih.govresearchgate.net

The interplay between hydrogen bonding and π-π stacking is often synergistic, leading to highly ordered structures. researchgate.netnih.gov For example, the vesicular assembly of an NDI-based bolaamphiphile in an aqueous medium is driven by both π-stacking of the NDI cores and hydrogen bonding between hydrazide functionalities. nih.gov The strength and directionality of hydrogen bonds can be tuned by the molecular design, influencing the morphology of the resulting nanostructures. For instance, systematic variation of the number of methylene (B1212753) units between the NDI chromophore and amide functionalities leads to different self-assembled morphologies, including nanowires and nanoribbons. researchgate.net However, in some cases, strong, restrictive hydrogen bonding can be detrimental to properties like charge carrier mobility compared to the more flexible organization offered by other interactions. researchgate.net

NDI DerivativeFunctional GroupResulting AssemblyKey FindingReference
NDI-based bolaamphiphileHydrazideVesiclesSynergistic effect of π-stacking and hydrogen bonding. nih.gov
NDI-peptide conjugatesPeptideFibrillar gels, chromonic mesophases, foldamers, nanotubes, vesiclesH-bonding serves as a versatile tool for programmed self-assembly. rsc.org
Bis-(trialkoxybenzamide)-functionalized NDIsAmideNanowires, nanoribbonsSimple structural variations in the linker affect self-assembly morphology. researchgate.net
NDI-A and NDI-E seriesAmide and EsterThin filmsRestricted H-bonding in amides led to lower electron mobility than in esters. researchgate.net

Host-Guest Complexation and Molecular Recognition

The electron-deficient cavity of NDI derivatives makes them excellent hosts for a variety of electron-rich guest molecules. This host-guest chemistry is a cornerstone of their application in molecular recognition and the construction of complex supramolecular systems. acs.org NDI-based hosts can form stable complexes with guests like polycyclic aromatic hydrocarbons through charge-transfer interactions. nih.govresearchgate.net

A notable example is the co-crystallization of a triangular NDI-based host with tetrathiafulvalene (B1198394) (TTF), which leads to the formation of 2D tessellations driven by charge-transfer interactions. nih.gov The stoichiometry and arrangement of these host-guest complexes can be controlled by the solvent used during crystallization. nih.gov Furthermore, NDI derivatives have been incorporated into more complex systems, such as those involving cyclodextrins, to create intricate architectures capable of recognizing and binding specific molecules. nih.gov For example, an NDI derivative bearing both ferrocene (B1249389) and β-cyclodextrin can form a pseudocyclic structure that interacts with DNA. nih.gov The ability of NDI systems to recognize and bind to biological structures like G-quadruplex DNA highlights their potential in therapeutic applications. rsc.org

HostGuestKey FeatureApplicationReference
NDI-Δ (molecular triangle)Tetrathiafulvalene (TTF)Formation of 2D tessellations via charge-transfer interactions.Organic electronic materials nih.gov
Naphthalene diimide 1Ferrocene and β-cyclodextrinIntramolecular inclusion forming a pseudocyclic structure.DNA analysis nih.gov
Tetrasubstituted NDIG-quadruplex DNAMolecular recognition is dependent on the protonation state of the NDI ligand.Anticancer therapeutics rsc.org
NDI-based bolaamphiphilePyrene (B120774)Intercalation of pyrene between NDI units in a vesicular assembly.Guest-induced gelation nih.gov
NDI-1 (bolaamphiphile)Cyclam, spermine, melamineCo-assembly leads to distinct microstructures based on the amine guest.Fabrication of nanomaterials researchgate.net

Metal-Ligand Coordination in Supramolecular Constructs

Metal-ligand coordination provides a powerful and versatile strategy for the construction of discrete and polymeric supramolecular architectures from NDI-based ligands. rsc.org The diimine functionality can act as a ligand, coordinating to various metal centers. This approach allows for the creation of well-defined structures with specific geometries and properties.

For instance, a core-substituted naphthalene diimide has been self-assembled with a platinum complex to form a triangular structure. rsc.org This triangular complex further self-assembles into nanostructures. The coordination of NDI-based ligands to metal ions like copper(I) can be directed by intramolecular π-π stacking interactions between the electron-poor diimine ring and an electron-rich naphthalene ring. rsc.orgrsc.org The geometry of the resulting complexes, such as dinuclear or polymeric structures, can be controlled by the nature of the ancillary ligands and the stoichiometry of the reactants. rsc.orgrsc.org The carboxylate groups attached to a naphthalene core can also coordinate to metal ions in various modes, leading to a diverse range of coordination compounds with different nuclearities and properties. mdpi.com

NDI-based LigandMetal IonAncillary Ligand/ComplexResulting StructureReference
Core-substituted NDIPlatinum(II)(Et₃P)₂Pt·2TfOTriangular complex that self-assembles into nanostructures. rsc.org
N,N′-bis((diphenylphosphino)methyl)naphthalene-1,5-diamine (dpna)Copper(I)1,10-phenanthroline (phen)Dinuclear complex with a three-layered π-stacking conformation. rsc.orgrsc.org
N,N′-bis((diphenylphosphino)methyl)naphthalene-1,5-diamine (dpna)Copper(I)pyrazine (pz)Dinuclear complex with two-layered π-stacking. rsc.org
Naphthalene-1,4-dicarboxylateManganese(II)1,10-phenanthroline-5,6-dioneThree-dimensional coordination polymer. nih.gov

Hierarchical Self-Assembly into Nanostructures

The programmed self-assembly of NDI building blocks through various non-covalent interactions can lead to the formation of well-defined, hierarchical nanostructures. acs.orgresearchgate.net These structures, which include nanotubes, nanowires, nanobelts, and nanospheres, are of significant interest for their potential applications in organic electronics and nanotechnology. acs.orgresearchgate.netresearchgate.net The morphology of these nanostructures can be controlled by tuning the molecular structure of the NDI derivative, the solvent conditions, and the assembly process. researchgate.netresearchgate.net

Formation of Nanotubes and Nanowires

NDI derivatives have been shown to self-assemble into one-dimensional nanostructures such as nanotubes and nanowires. acs.orgresearchgate.net This assembly is often driven by a combination of π-π stacking and hydrogen bonding interactions. For example, dipeptides with an NDI side chain can assemble into helical nanofibers or twisted nanoribbons in aqueous solution, a process directed by both β-sheet-type hydrogen bonding and π-π association. nih.gov

Similarly, NDI-lysine amphiphiles have been observed to form nanotubes, with the morphology being dependent on the pH of the solution. acs.org The ability to control the dimensions and morphology of these one-dimensional nanostructures is crucial for their integration into functional devices. The formation of these ordered assemblies highlights the power of hierarchical self-assembly, where molecular-level interactions dictate the macroscopic structure. researchgate.net

Vesicle and Spherical Aggregate Formation

The self-assembly of naphthalene-1,4-diimine (NDI) derivatives can lead to the formation of well-defined vesicles and spherical aggregates in solution. This behavior is primarily driven by the solvophobic collapse of the NDI units when a solution in a good solvent is introduced into a poor solvent. For instance, the rapid injection of a tetrahydrofuran (B95107) (THF) solution of NDI derivatives into water under sonication can trigger the formation of stable suspensions of these aggregates. latrobe.edu.aunih.gov

The morphology of these aggregates can be influenced by the specific chemical structure of the NDI derivative and the solvent conditions. For example, NDI derivatives appended with tryptophan moieties have been shown to form spherical aggregates from an acetonitrile (B52724) solution. acs.org In another study, a naphthalenediimide-based macrocycle featuring adamantane (B196018) units formed spherical species and fused network aggregates when methanol (B129727) was added to a chloroform (B151607) solution of the macrocycle. researchgate.net These spherical structures can further evolve and transform into crystalline forms over time. researchgate.net

The formation of these vesicular and spherical structures is a manifestation of the hierarchical supramolecular self-assembly of NDI molecules, driven by a combination of π–π stacking interactions and hydrophobic effects. acs.org The ability to form these well-defined nanoarchitectures makes NDI derivatives promising candidates for applications in areas such as molecular recognition and the development of biological sensors. latrobe.edu.au

Fibrillar Gels and Chromonic Mesophases

This compound (NDI) derivatives have demonstrated a strong propensity to form extended one-dimensional structures, leading to the formation of fibrillar gels and chromonic mesophases. These organized assemblies arise from the directional π–π stacking of the planar NDI cores.

Certain NDI derivatives are capable of forming gels in a variety of organic solvents, including both aromatic and aliphatic ones. acs.org The gelation is attributed to the formation of extensive fibrillar networks. Interestingly, some of these gels exhibit aggregation-induced enhanced emission (AIEE), particularly in aromatic hydrocarbon solvents. acs.org This phenomenon highlights the influence of the solvent environment on the photophysical properties of the aggregated state.

The self-assembly process is highly dependent on the molecular structure. For example, NDI derivatives functionalized with amino acid groups have been shown to self-assemble into nanotubes under specific conditions. researchgate.net These nanotubes represent a higher-order assembly of fibrillar structures.

The formation of these extended aggregates is a key feature of NDI chemistry, enabling their application as gelators for sensing aromatic systems and in the development of novel materials with anisotropic properties. acs.org

Controlled Morphologies (e.g., Worm-like, Flower-like structures)

The supramolecular assembly of this compound (NDI) derivatives can be directed to form a variety of complex and controlled morphologies beyond simple spheres and fibers. Researchers have demonstrated the ability to produce structures such as worm-like micelles, flower-like superstructures, and even more intricate fractal-like assemblies. acs.org

The final morphology is highly sensitive to the experimental conditions, particularly the choice of solvent and the concentration of the NDI derivative. For example, by carefully selecting the solvent system, different nanostructures can be obtained from the same NDI precursor. One study reported the formation of nanocups, meso-cups, and bowls by varying the composition of chloroform/methanol and carbon tetrachloride/methanol solvent mixtures. acs.org

Furthermore, the introduction of different functional groups to the NDI core can drastically alter the self-assembly pathway. For instance, an NDI derivative functionalized with tryptophan formed bundles of nanobelts in a 60% aqueous acetonitrile solution, while a similar derivative formed fractal-like assemblies under the same conditions. acs.org This highlights the subtle interplay between molecular design and the resulting supramolecular architecture. The ability to control the morphology of NDI assemblies is crucial for tailoring their properties for specific applications in materials science and nanotechnology.

Influence of Molecular Design on Aggregation Behavior

The aggregation behavior of this compound (NDI) derivatives is profoundly influenced by their molecular design. Key factors that can be systematically varied to control the self-assembly process include the length and chirality of the substituents attached to the imide positions, as well as the surrounding solvent environment. These molecular-level modifications dictate the nature and strength of the intermolecular interactions, such as π-π stacking and hydrophobic forces, which in turn govern the final morphology and properties of the resulting supramolecular architectures.

Impact of Substituent Chain Length and Chirality

The length of the alkyl chains attached to the imide positions of the this compound (NDI) core plays a critical role in directing the aggregation behavior and the resulting photophysical properties. latrobe.edu.aunih.gov Studies on a series of NDIs with varying alkyl chain lengths (from C3 to C8) have revealed a distinct trend in their self-assembly. latrobe.edu.au

Shorter alkyl chains tend to promote a more ordered π-π stacking of the NDI units, leading to the formation of H-aggregates. latrobe.edu.aunih.govresearchgate.net These H-aggregates are characterized by a face-to-face arrangement of the chromophores and exhibit strong aggregation-induced emission (AIE), with significantly enhanced fluorescence quantum yields compared to the individual molecules in solution. latrobe.edu.aunih.gov In contrast, NDIs functionalized with longer alkyl chains tend to form more disordered domains where the π-π stacking is dominated by J-aggregation. latrobe.edu.aunih.govresearchgate.net This arrangement is less favorable for the AIE effect, resulting in lower emission intensities. latrobe.edu.au

The table below summarizes the effect of chain length on the aggregation type and emission properties of NDI derivatives.

Alkyl Chain LengthPredominant Aggregate TypeAggregation-Induced Emission (AIE)
Short (e.g., C3)H-aggregatesStrong
Long (e.g., C8)J-aggregatesWeak

Chirality introduced through the substituents can also have a profound impact on the supramolecular assembly. The use of chiral building blocks, such as amino acids, to functionalize the NDI core can lead to the formation of chiral aggregates in solution. researchgate.net This transfer of chirality from the molecular level to the supramolecular level can result in unique chiroptical properties and the formation of helical or other asymmetric nanostructures. For instance, a chiral naphthalene diimide displaying point chirality has been shown to assemble into chiral aggregates. researchgate.net

Solvent Effects on Assembly Dynamics

The choice of solvent plays a pivotal role in directing the self-assembly and aggregation dynamics of this compound (NDI) derivatives. The solvent environment influences the solubility of the NDI molecules and modulates the intermolecular forces that drive the aggregation process.

A common strategy to induce aggregation is to use a solvent-antisolvent system. NDI derivatives are often dissolved in a "good" solvent, such as tetrahydrofuran (THF) or chloroform, and then introduced into a "poor" solvent, like water or methanol. latrobe.edu.auacs.org This rapid change in solvent polarity triggers a solvophobic collapse of the NDI units, leading to their self-assembly into various nanostructures. latrobe.edu.aunih.gov The specific nature of the poor solvent and the mixing ratio can be fine-tuned to control the resulting morphology. For example, different nanostructures such as nanocups and bowls have been obtained by varying the composition of chloroform/methanol and carbon tetrachloride/methanol mixtures. acs.org

The solvent can also influence the type of aggregation (e.g., H- vs. J-aggregation) and the resulting photophysical properties. For instance, some NDI derivatives form gels in various organic solvents, but aggregation-induced enhanced emission (AIEE) is observed specifically in aromatic hydrocarbon solvents and not in aliphatic ones. acs.org This indicates that the solvent molecules can interact with the NDI aggregates and affect their electronic states.

The table below illustrates how different solvent systems can lead to various NDI aggregate morphologies.

NDI DerivativeGood SolventPoor Solvent / Solvent MixtureResulting Morphology
NDI with adamantane unitsChloroformMethanolSpherical aggregates
NDI with tryptophan moietiesAcetonitrile60% aqueous acetonitrileBundles of nanobelts
N-substituted NDIEthyl acetateMethanol/waterVarious nanostructures
N-substituted NDIChloroform50% (v/v) Chloroform/MethanolNanocups
N-substituted NDIChloroform10% (v/v) Chloroform/MethanolMeso-cups
N-substituted NDICarbon tetrachloride10% (v/v) Carbon tetrachloride/MethanolBowls

Advanced Applications of Naphthalene 1,4 Diimine in Organic Electronics and Functional Materials

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of these devices is heavily reliant on the charge-carrying capabilities of the organic semiconductor layer. Naphthalene (B1677914) diimides (NDIs) have proven to be exceptional n-type (electron-transporting) semiconductor materials for OFETs. researchgate.netrsc.org Their robust nature and the ease with which their molecular structure can be modified allow for the fine-tuning of their electronic properties to enhance device performance. researchgate.netacs.org

n-Type Semiconductor Performance

Derivatives of naphthalene-1,4-diimine are widely recognized for their potent n-type semiconductor characteristics. researchgate.net This is attributed to their high electron affinity and the ability to form ordered molecular assemblies that facilitate efficient electron transport. mdpi.com Functionalization of the NDI core with electron-withdrawing groups has been shown to produce semiconductors that are stable under operating conditions and resistant to electron trapping by ambient species like oxygen. mdpi.com

Researchers have synthesized various NDI derivatives to investigate their n-type performance. For instance, two novel naphthalene diimide core-based molecules modified with fullerene (C60) units, denoted as S4 and S5, were developed and showed promising n-channel transistor behavior. nih.gov The transistor based on the S4 molecule exhibited electron mobility (μe) values up to 3.58×10⁻⁴ cm² V⁻¹ s⁻¹. nih.gov Similarly, halogenated derivatives of naphthalene tetracarboxylic diimides have been synthesized and used as the organic semiconductor layer in top-contact OFETs. One such device, made from NDI-FAN, achieved a high electron mobility of 2.2 × 10⁻¹ cm²v⁻¹s⁻¹ in air. researchgate.net

The N-functionalization of the diimide structure also plays a role in its electronic behavior. Studies on NDI derivatives N-functionalized with alkyl and aryl substituents, specifically NDI-s-Bu and NDI-4-n-OHePh, confirmed their strong unipolar electron transport properties with negligible hole transport. mdpi.com The electron mobility for these materials was determined to be 4.3 × 10⁻⁴ cm²V⁻¹s⁻¹ for NDI-s-Bu and 4.6 × 10⁻⁶ cm²V⁻¹s⁻¹ for NDI-4-n-OHePh in electron-only devices. mdpi.com

Table 1: n-Type OFET Performance of Selected this compound Derivatives

Derivative Electron Mobility (μe) Device Configuration Reference
S4 (NDI-C60) 3.58×10⁻⁴ cm² V⁻¹ s⁻¹ Solution-processed thin-film transistor nih.gov
S5 (C60-NDI-C60) 2.03×10⁻⁴ cm² V⁻¹ s⁻¹ Solution-processed thin-film transistor nih.gov
NDI-FAN 2.2 × 10⁻¹ cm² V⁻¹ s⁻¹ Top-contact OFET researchgate.net
NDI-s-Bu 4.3 × 10⁻⁴ cm² V⁻¹ s⁻¹ Electron-only device mdpi.com
NDI-4-n-OHePh 4.6 × 10⁻⁶ cm² V⁻¹ s⁻¹ Electron-only device mdpi.com

Ambipolar Charge Transport Characteristics

While naphthalene-1,4-diimines are predominantly known as n-type semiconductors, the strategic modification of their molecular structure can induce ambipolar behavior, allowing for the transport of both electrons and holes within a single device. mdpi.comsioc-journal.cn This is a crucial characteristic for the development of complex organic circuits, such as complementary inverters, which benefit from simplified designs and reduced power consumption. sioc-journal.cn

The introduction of electron-donating groups to the NDI core is a key strategy for achieving ambipolarity. mdpi.com This functionalization helps to balance the injection and transport of both charge carriers. Ambipolar OFETs can be fabricated using a single-component active layer or, more commonly, through two-component bilayer or blended thin-film approaches. nih.gov In bilayer heterojunction devices, an n-type material like an NDI derivative is paired with a p-type semiconductor. sioc-journal.cnnih.gov For example, ambipolar OFETs have been successfully created by combining naphthalene derivatives with copper hexadecafluorophthalocyanine (F16CuPc) as the n-type material, achieving balanced hole and electron mobilities. nih.gov Another study demonstrated that combining picene (B1221364) and PDIF-CN2 in a double-layer OFET resulted in balanced ambipolar mobility values exceeding 0.1 cm² V⁻¹ s⁻¹ for both electrons and holes. nih.gov

Influence of Film Morphology and Molecular Packing on Charge Mobility

The performance of OFETs is not solely dependent on the intrinsic electronic properties of the semiconductor but is also profoundly influenced by the organization of the molecules in the solid state. thieme-connect.de The film morphology and molecular packing determine the degree of intermolecular electronic coupling, which is critical for efficient charge transport. rsc.org

For NDI-based semiconductors, a well-ordered structure, often with a "brickwork" or "edge-on" packing motif, is desirable. researchgate.netrsc.org In an edge-on orientation, the π-systems of the molecules are aligned favorably for charge hopping between adjacent molecules. The side chains attached to the NDI core play a significant role in directing this molecular packing. For instance, a systematic study of cycloalkyl-substituted naphthalene tetracarboxylic diimides (Cyn-NTCDIs) revealed that derivatives with five- to eight-membered rings (Cy5–Cy8-NTCDIs) adopt a similar brickwork structure. rsc.org In this arrangement, the mobility was found to decrease as the interlayer d-spacing increased, highlighting the importance of close intermolecular contact. rsc.org

The introduction of dopants can disrupt this ordered packing. thieme-connect.de Atomistic molecular dynamics simulations have shown that at room temperature, tight binding between a positive dopant and a negative semiconductor molecule can disrupt long-range molecular order, leading to a decrease in electron mobility. thieme-connect.de However, with thermally activated doping, the molecular packing of the semiconductor is less affected, allowing for the retention of relatively high electron mobility. thieme-connect.de

Organic Photovoltaics (OPVs) and Solar Cell Technology

This compound derivatives have emerged as promising materials in the field of organic photovoltaics (OPVs), particularly as electron acceptors. acs.orgwashington.edu Their strong electron-accepting nature, combined with their ability to absorb light and their chemical stability, makes them valuable components in the active layer of solar cells. acs.orgnih.gov

Non-Fullerene Acceptors

For many years, fullerene derivatives were the standard electron acceptors in OPVs. However, they possess certain limitations, including weak absorption in the visible spectrum and limited tunability of their energy levels. washington.edursc.org This has driven the search for non-fullerene acceptors (NFAs), and naphthalene-1,4-diimides have become a leading class of materials in this area. washington.edursc.org

The advantages of NDI-based NFAs include their strong absorption in the visible to near-infrared range and their high electron affinity. washington.edu By modifying the NDI core and the imide substituents, their energy levels can be precisely tuned to optimize the performance of the solar cell. washington.edubeilstein-journals.org

A notable example is the fused-ring electron acceptor NDIC, which was designed by replacing the benzene (B151609) ring in a similar acceptor (IDIC) with a naphthalene ring. nih.govnih.gov This subtle structural change resulted in a higher lying LUMO (Lowest Unoccupied Molecular Orbital) energy level of -3.88 eV compared to IDIC's -3.92 eV. nih.govnih.gov Consequently, solar cells based on a blend of the polymer donor PBDB-T and NDIC exhibited a higher open-circuit voltage (Voc) of 0.90 V and achieved a power conversion efficiency (PCE) of 9.43%. nih.govnih.gov Another study synthesized two 3D non-fullerene acceptors, BF-PDI₄ and BF-NDI₄, and achieved a PCE of 2.28% for the BF-NDI₄-based device when blended with the polymer PTB7-Th. rsc.org

Table 2: Performance of OPVs with this compound-based Non-Fullerene Acceptors

NFA Donor Polymer Open-Circuit Voltage (Voc) Power Conversion Efficiency (PCE) Reference
NDIC PBDB-T 0.90 V 9.43% nih.govnih.gov
BF-NDI₄ PTB7-Th Not Specified 2.28% rsc.org

Artificial Photosynthesis Systems

The unique properties of naphthalene-1,4-diimides also make them suitable for applications in artificial photosynthesis. acs.org These systems aim to mimic the natural process of converting light energy into chemical energy. NDIs are particularly well-suited for this purpose due to their redox activity and high melting points, which are similar to the natural acceptors found in bacterial photosynthetic reaction centers. acs.org

In one example of an artificial photosynthetic system, a self-assembled cyclic tetramer was constructed using a chlorophyll-based donor and a pyromellitimide (PI) acceptor, which was further linked to one or two NDI secondary electron acceptors. acs.org Upon photoexcitation of the chlorophyll (B73375) donor, an intramolecular electron transfer occurred, first to the PI and then to the NDI units. acs.org Importantly, the charge recombination in this system was found to be three times slower than in the monomeric components, which is a highly desirable characteristic for efficient energy conversion in artificial photosynthesis. acs.org

Organic Light-Emitting Diodes (OLEDs)

Naphthalene diimides have been successfully utilized as electron-accepting materials in the development of organic light-emitting diodes (OLEDs). mdpi.com Their inherent n-type semiconducting properties and good charge carrier mobility make them suitable for use in various electronic devices, including electroluminescent diodes. rsc.orgmdpi.com The performance of NDI-based materials in organic field-effect transistors (OFETs) often indicates their potential in other organic electronic applications like OLEDs. mdpi.com For instance, N,N′-dicyclohexyl-2,6-naphthalene diimide has demonstrated high electron mobility, a key characteristic for efficient charge transport in OLEDs. mdpi.com Furthermore, NDI derivatives have been incorporated into polymer-based OFETs to enhance their electronic performance, a strategy that can be extended to OLEDs. mdpi.com The versatility in synthesizing NDI derivatives allows for the tuning of their electronic and photophysical properties to meet the specific requirements of OLED device architecture. mdpi.com

A notable application of NDIs in the context of light-emitting devices is their use as a cathode interlayer in polymer solar cells (PSCs), which shares some material principles with OLEDs. mdpi.com An n-type self-doped naphthalene diimide ionene polymer has been synthesized and demonstrated to have good solubility in alcohol solvents, transparency in the visible range, and good film-forming ability, all desirable properties for interlayer materials in optoelectronic devices. mdpi.com

Organic Mixed Ionic-Electronic Conductors (OMIECs) and Organic Electrochemical Transistors (OECTs)

The development of n-type organic mixed ionic-electronic conductors (OMIECs) has lagged behind their p-type counterparts, primarily due to issues with moisture and air instability. rsc.org Naphthalene diimide-based small molecules are emerging as promising candidates for n-type channel materials in accumulation-mode organic electrochemical transistors (OECTs). rsc.orgnih.gov These materials are capable of transporting both ionic and electronic charges, a critical feature for applications in bioelectronics and energy storage. rsc.orgnih.gov

A novel n-type NDI-based small-molecule OMIEC, gNDI-Br₂, has been synthesized and shown to be a promising channel material for OECTs. nih.gov The incorporation of linear ethylene (B1197577) glycol side chains enhances ion permeability. rsc.orgnih.gov OECTs fabricated with gNDI-Br₂ as the channel material exhibit excellent performance with notable water and ambient stability. rsc.orgnih.gov The performance of these OECTs is dependent on the concentration of the gNDI-Br₂ solution used for fabrication, as detailed in the table below. rsc.org

Concentration of gNDI-Br₂Transconductance (μS)Mobility Capacitance Product (μC*) (F cm⁻¹ V⁻¹ s⁻¹)
50 mg mL⁻¹344 ± 19.70.13 ± 0.03
100 mg mL⁻¹814 ± 124.20.23 ± 0.04

The electrochemical reduction of gNDI-Br₂ in the presence of metal ions from the electrolyte is a key aspect of its function. nih.gov The two carboxylic oxygen atoms on the naphthalene rings can couple with metal ions, and the excess electron from the reduction of the NDI core can be transported to other NDI molecules through its π-conjugated structure. nih.gov This redox activity makes NDI small molecules suitable for n-type active channel materials in OECTs. nih.gov Furthermore, peptide-appended NDI-based hydrogels have been explored as OMIEC materials, demonstrating both ionic and electronic conductivity. consensus.app

Chemosensors and Biosensors Based on Naphthalene Diimides

The electron-accepting nature of the naphthalene diimide core makes it a versatile platform for the design of chemosensors and biosensors. acs.orgresearchgate.net These sensors often operate on the principle of a change in fluorescence or color upon interaction with a specific analyte. researchgate.netnih.gov

A notable example is a chemosensor based on an NDI core designed for the selective estimation of formaldehyde (B43269) in aqueous medium at neutral pH. nih.gov This sensor exhibits a "lightning-up" fluorescence feature upon interaction with formaldehyde, allowing for its detection at very low concentrations. nih.gov This has practical applications, such as estimating formaldehyde in stored fish samples. nih.gov

In the realm of biosensing, NDI derivatives have been developed as fluorescent pH sensors for functional cell imaging. rsc.org A library of water-soluble NDIs has been synthesized that are non-emissive in their free base form due to a twisted intramolecular charge transfer (TICT) state. rsc.org Upon protonation in acidic environments, they become strong red emitters. rsc.org This pH-dependent fluorescence has been utilized to image acidic organelles within both normal and cancer cells. rsc.org

Furthermore, a fluorescent chemosensor for adenosine (B11128) triphosphate (ATP) has been developed using a Zn(II)-complexed dipicolylamine receptor coupled to a naphthalimide chromophore. nih.gov NDI-based metal-organic frameworks (MOFs) have also shown potential as fluorescent sensors. bohrium.comsci-hub.se

Sensor TypeAnalytePrinciple of DetectionApplication
ChemosensorFormaldehyde"Turn-on" fluorescenceEstimation in stored fish samples nih.gov
Biosensor (pH)H⁺Protonation-induced fluorescenceFunctional cell imaging rsc.org
Biosensor (ATP)ATPFluorescence change upon bindingATP detection nih.gov

Catalysis through Naphthalene Diimide Frameworks (e.g., Anion-π Interactions, Olefin Oligomerization)

The unique electronic properties of naphthalene diimides have led to their use in catalysis, particularly through the exploitation of anion-π interactions. acs.org The electron-deficient aromatic surface of the NDI core can interact with anions, influencing their reactivity and enabling catalytic transformations. researchgate.netacs.org The nature of these interactions, ranging from weak anion-π interactions to charge-transfer and electron-transfer phenomena, can be tuned by modifying the substituents on the NDI core and by the choice of anion. acs.org

Core-substituted naphthalene diimides have been synthesized as visible-light photoredox catalysts. beilstein-journals.orgnih.gov By introducing electron-donating groups to the core, the absorption of the NDI is shifted into the visible light range. beilstein-journals.orgnih.gov Upon photoexcitation, these NDIs can catalyze organic reactions, such as the α-alkylation of aldehydes, offering a "greener" alternative to transition metal-based catalysts. beilstein-journals.orgnih.gov NDI-based metal-organic frameworks (MOFs) also exhibit catalytic activity, where the sensitized photo-induced radical generation of NDI units promotes charge transfer for photocatalysis. bohrium.comsci-hub.se

While the direct application of NDI frameworks in olefin oligomerization is an emerging area, the principles of catalysis through these frameworks are applicable. Olefin oligomerization, the process of converting light olefins into heavier ones, is a crucial industrial process. researchgate.netcetjournal.it The ability of NDI frameworks to mediate electron transfer and stabilize charged intermediates could potentially be harnessed for this transformation. For instance, NDI-end-capped thiophene (B33073) oligomers have been synthesized to study photoinduced electron transfer, a fundamental process in many catalytic cycles. nih.gov

Catalytic ApplicationKey Feature of NDIExample Reaction
Anion-π CatalysisElectron-deficient core-
Visible-light Photoredox CatalysisTunable electronic propertiesα-alkylation of 1-octanal beilstein-journals.orgnih.gov
Photocatalysis in MOFsPhoto-induced radical generation-

Molecular Switching Devices (e.g., Catenanes and Rotaxanes)

Naphthalene diimides are key components in the construction of molecular switching devices, such as catenanes and rotaxanes. rsc.orgacs.org These mechanically interlocked molecules can exhibit controlled motion at the molecular level, making them building blocks for future molecular machines. nih.gov The formation of these structures often relies on donor-acceptor interactions, with the electron-deficient NDI unit acting as the acceptor. nih.gov

A neutral donor-acceptor rsc.orgrotaxane has been synthesized where the NDI unit is a key part of the interlocked structure. nih.gov The solid-state structure of this rotaxane has been elucidated by X-ray crystallography. nih.gov Similarly, a donor-acceptor rsc.orgcatenane has been spontaneously assembled in water from a dynamic combinatorial library. nih.gov In this catenane, both the electron-deficient NDI and an electron-rich aromatic moiety are present in the same ring. nih.gov The yield of this catenane can be enhanced by the addition of an electron-rich template that intercalates between the two NDI units of the catenane. nih.gov

The switching behavior in these systems can be triggered by external stimuli, such as changes in solvent, temperature, or through electrochemical means. nih.gov These studies provide fundamental insights into the design and operation of molecular switches. rsc.orgacs.org

Redox Flow Batteries Applications of Naphthalene Diimides

Organic redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and naphthalene diimide derivatives are being extensively investigated as anolyte materials. rsc.orgnih.gov A key advantage of NDIs is their ability to reversibly accept and store two electrons per molecule, which can lead to a higher storage capacity compared to some traditional materials like vanadium. rsc.orgpv-magazine.com

A significant challenge in using organic molecules in RFBs is their limited solubility and stability in aqueous electrolytes. nih.gov To address this, water-soluble NDI derivatives have been developed. For example, attaching carboxylate groups to the NDI core enhances its solubility in water. rsc.org Another strategy involves tethering four ammonium (B1175870) functionalities to the NDI molecule, which disrupts the π-π stacking that leads to precipitation and increases the solubility to approximately 1.5 M in water. nih.gov

The performance of NDI-based RFBs is impressive. A prototype aqueous RFB using a carboxylate-functionalized NDI anolyte and 4-OH-TEMPO as the catholyte demonstrated excellent cyclability and high energy and voltage efficiencies. rsc.org In another study, an aqueous RFB using a highly soluble NDI derivative maintained 98% of its capacity over 500 cycles. nih.govpv-magazine.com

Researchers are also exploring strategies to optimize the electrochemical performance of NDIs. One approach is to achieve a one-step two-electron transfer process, which can reduce the voltage and energy loss associated with the typical two-step process. rsc.org This has been realized through a "regional charge buffering" strategy, where an electron-donating group is substituted onto the NDI core. rsc.org This modification led to a significant improvement in the battery's energy efficiency and power density. rsc.org

NDI DerivativeKey FeaturePerformance Highlight
Carboxylate-functionalized NDIWater-soluble, two-electron storageExcellent cyclability and efficiencies rsc.org
Ammonium-functionalized NDIHigh solubility (1.5 M), disrupts π-π stacking98% capacity retention over 500 cycles nih.govpv-magazine.com
Core-substituted NDIOne-step two-electron transfer24% increase in energy efficiency rsc.org

Computational and Theoretical Investigations of Naphthalene 1,4 Diimine Systems

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

No dedicated Time-Dependent Density Functional Theory (TD-DFT) studies focused on the excited states and optical properties of Naphthalene-1,4-diimine could be identified in the literature.

The TD-DFT method has been widely benchmarked and applied to the more complex, core-substituted Naphthalene (B1677914) Diimides (cNDIs). nih.govnih.gov These studies are crucial for designing organic dyes and materials for optoelectronic devices. nih.gov Research on cNDIs has shown that various functionals, including global hybrids (like PBE0) and range-separated hybrids (like CAMY-B3LYP and LCY-BLYP), offer different levels of accuracy in predicting vertical excitation energies, particularly for charge-transfer states. nih.govnih.gov The inclusion of solvent effects in these models is highlighted as critical for achieving agreement with experimental absorption maxima. nih.gov Without similar computational work on this compound, its specific absorption spectrum and excited-state characteristics remain theoretically uncharacterized.

Molecular Dynamics Simulations of Self-Assembly and Aggregation

There is no available research that employs molecular dynamics (MD) simulations to investigate the self-assembly and aggregation behavior specifically for this compound.

MD simulations have been instrumental in understanding the aggregation of related molecules. For example, simulations have been used to study the penetration and accumulation of naphthalene molecules within micelles, showing how they distribute within the hydrophobic core and Stern layer. researchgate.net Furthermore, extensive research has explored the self-assembly of NDI derivatives functionalized with peptides or other moieties, which can form complex nanostructures like fibers, tubes, and gels. nih.govnih.govacs.org These studies reveal that π-π stacking and hydrogen bonding are key drivers of assembly. nih.govnih.gov However, the specific intermolecular forces and aggregation pathways for the unsubstituted this compound have not been simulated.

Modeling of Charge Transport Pathways and Mechanisms

A search of the literature yielded no specific models for charge transport pathways and mechanisms in this compound.

Research into charge transport in related organic semiconductors is extensive. For the naphthalene crystal, first-principles calculations combined with Boltzmann transport theory have been used to model its phonon-limited hole mobility, identifying that intermolecular phonons are key in regulating mobility. aps.org For NDI-based materials, which are known for their n-type (electron-transporting) properties, studies have focused on how molecular ordering and π-stacking facilitate the movement of charge carriers. nih.govrsc.orgosti.gov The mechanism is often described as a small-polaron hopping process between NDI units. osti.gov The charge transport properties of this compound remain uninvestigated.

Prediction of Redox Properties and pKa Values

There are no published computational studies predicting the redox properties or pKa values for this compound.

The redox behavior of NDI derivatives is a major focus of their research, as their stable and often reversible reduction potentials make them suitable for applications such as aqueous organic redox flow batteries. rsc.org Computational and experimental studies show that NDIs typically undergo a two-step, two-electron redox process, although this can be engineered into a single-step process through strategic core substitution. rsc.org The electrochemical properties and acidity/basicity (pKa) of this compound have not been theoretically predicted or reported.

Future Perspectives and Emerging Research Directions for Naphthalene Diimides

Challenges in Naphthalene (B1677914) Diimide Chemistry for Advanced Applications

Despite their promise, the widespread implementation of naphthalene diimides in advanced technologies is not without its hurdles. A key challenge lies in the synthesis and functionalization of these molecules to achieve desired properties. capes.gov.brnih.gov While the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with primary amines is a straightforward method for producing symmetric NDIs, the synthesis of asymmetrically substituted or complex core-functionalized derivatives can be intricate and require multi-step procedures. acs.org

Achieving high charge carrier mobility, a critical parameter for organic electronic devices, remains a significant objective. rsc.orgnih.gov The performance of NDI-based materials in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells is highly dependent on their solid-state packing and intermolecular electronic coupling, which can be difficult to control. nih.govnih.gov For instance, while some NDI derivatives have exhibited impressive electron mobilities, consistent and reproducible high performance across different processing conditions is an ongoing area of research. acs.orgnih.gov

Furthermore, the long-term stability of NDI-based devices, particularly under ambient conditions, can be a concern. rsc.org While NDIs are known for their good thermal and oxidative stability, the radical anions formed during their reduction can be susceptible to degradation in the presence of oxygen and water, which can limit the operational lifetime of electronic devices. rsc.orgacs.org Overcoming these stability issues is crucial for the commercial viability of NDI-based technologies. azom.com

Another challenge is the limited solubility of some NDI derivatives, which can hinder their solution-based processing for large-area electronic applications. rsc.orgacs.org While the introduction of flexible alkyl chains at the imide positions can improve solubility, it can also disrupt the desired intermolecular π-π stacking necessary for efficient charge transport. nih.gov Striking the right balance between solubility and electronic performance is a key design consideration. acs.org

New Design Principles for Enhanced Functionality and Tunability

To address these challenges and expand the functional scope of naphthalene diimides, researchers are actively developing innovative design principles. These strategies focus on the precise tuning of the electronic and optical properties of NDIs through covalent and non-covalent modifications. acs.orgcapes.gov.br

A primary approach is core functionalization , which involves the direct substitution of the electron-deficient naphthalene core with various electron-donating or electron-withdrawing groups. acs.orgnih.gov This strategy has proven to be highly effective in modulating the frontier molecular orbital (HOMO and LUMO) energy levels, thereby tuning the material's bandgap, absorption, and emission characteristics. acs.orgresearchgate.net For example, the introduction of amino or alkoxy groups onto the NDI core can shift the absorption profile to longer wavelengths, making these materials suitable for applications in near-infrared (NIR) sensing and organic photovoltaics. acs.org

Core expansion , or the annulation of additional aromatic rings onto the NDI framework, is another powerful design principle. nih.gov This approach extends the π-conjugated system, leading to a reduction in the energy bandgap and enhanced intermolecular π-orbital overlap. nih.gov Thiophene-fused NDIs, for instance, have emerged as promising materials for n-type and ambipolar organic semiconductors. researchgate.net

Beyond covalent modifications, the principles of supramolecular chemistry are being increasingly employed to control the self-assembly of NDIs into well-defined nanostructures. acs.orgrsc.org Through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, NDIs can be directed to form nanowires, nanobelts, and other ordered assemblies. acs.org This bottom-up approach offers a versatile platform for creating functional materials with tailored properties for applications in sensing, catalysis, and nanoelectronics. acs.orgnih.gov

The strategic modification of the imide positions also plays a crucial role in fine-tuning the properties of NDIs. While primarily used to enhance solubility, the attachment of specific functional groups to the imide nitrogens can influence molecular packing and introduce new functionalities. nih.govrsc.org For example, the incorporation of redox-active moieties or DNA-intercalating groups at the imide positions has led to the development of NDIs for energy storage and biomedical applications, respectively. rsc.orgacs.org

The following table summarizes the impact of different design principles on the properties of naphthalene diimides:

Design PrincipleEffect on PropertiesExample Application
Core Functionalization Tunes HOMO/LUMO levels, bandgap, and absorption/emission spectra. acs.orgnih.govOrganic Solar Cells, Fluorescent Probes acs.orgresearchgate.net
Core Expansion Reduces energy bandgap and enhances intermolecular π-π stacking. nih.govOrganic Field-Effect Transistors (OFETs) nih.gov
Supramolecular Assembly Controls the formation of ordered nanostructures. acs.orgrsc.orgMolecular Sensors, Nanoelectronics acs.orgrsc.org
Imide Modification Improves solubility and introduces new functionalities. nih.govRedox Flow Batteries, DNA-Targeting Agents azom.comacs.org

Interdisciplinary Research Opportunities with Naphthalene Diimide Materials

The tunable properties and versatile functionality of naphthalene diimides have opened up a vast landscape of interdisciplinary research opportunities, bridging chemistry with materials science, biology, physics, and engineering. rsc.orgacs.org

In the realm of materials science , NDIs are being explored as key components in a new generation of organic electronic devices. rsc.org Their high electron affinity makes them excellent n-type semiconductors for organic field-effect transistors (OFETs) and as non-fullerene acceptors in organic photovoltaic (OPV) cells. rsc.orgrsc.org Research is also focused on their use in electrochromic devices, where their ability to undergo reversible color changes upon electrochemical stimulation is exploited. researchgate.net

The intersection of NDI chemistry with biology and medicine is a particularly exciting and rapidly growing area. nih.govnih.gov The planar aromatic structure of NDIs allows them to intercalate into DNA, leading to their investigation as potential anticancer agents. rsc.orgnih.gov Furthermore, specifically designed NDI derivatives have shown a high affinity for G-quadruplex DNA structures, which are implicated in cancer and other diseases, making them promising therapeutic targets. acs.org NDIs are also being developed as fluorescent probes for cellular imaging and as sensors for biologically relevant molecules. researchgate.net

In the field of bioelectronics , NDIs are being integrated into devices that interface with biological systems. rsc.org Their ability to conduct both ionic and electronic charges makes them suitable for applications in organic electrochemical transistors (OECTs), which can be used for biosensing and recording physiological signals. rsc.org

The unique redox properties of NDIs are also being harnessed for energy storage applications. azom.comchalmers.se They are being investigated as active materials in aqueous organic redox flow batteries (AORFBs), which offer a potentially safer and more sustainable alternative to traditional battery technologies. azom.com The ability to store multiple electrons per molecule makes NDIs attractive for achieving high energy densities. acs.org

The following table highlights some of the key interdisciplinary research areas for naphthalene diimides:

Research AreaApplication of Naphthalene Diimides
Organic Electronics n-type semiconductors in OFETs and OPVs, electrochromic materials. rsc.orgrsc.orgresearchgate.net
Medicinal Chemistry DNA intercalators, G-quadruplex ligands for anticancer therapy. nih.govacs.org
Bio-imaging Fluorescent probes for cellular imaging and sensing. researchgate.net
Bioelectronics Active materials in organic electrochemical transistors (OECTs) for biosensing. rsc.org
Energy Storage Redox-active components in aqueous organic redox flow batteries (AORFBs). azom.comchalmers.se

The continued exploration of these interdisciplinary frontiers, driven by innovative synthetic strategies and a deeper understanding of structure-property relationships, promises to further expand the impact and applicability of naphthalene diimide chemistry in the years to come. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What experimental strategies are effective for synthesizing Naphthalene-1,4-diimine derivatives with controlled particle sizes?

  • Methodological Answer : Sonochemical synthesis using Schiff-base ligands (e.g., bis(acetylacetonato)buthylene-1,4-diimine) as capping agents can produce size-controlled nanoparticles. For example, adjusting the molar ratio of Schiff-base ligands during hydrolysis of precursors like tetraethyl orthosilicate in alcohol solutions allows tuning particle diameters between 40–400 nm. However, inconsistencies in size control between different ligands (e.g., buthylene vs. propylene derivatives) require systematic optimization of reaction conditions (e.g., solvent polarity, ultrasound frequency) .

Q. How can spectroscopic techniques (e.g., FT-IR, UV-Vis) be optimized to characterize this compound coordination complexes?

  • Methodological Answer : For metal complexes (e.g., Fe(II), Co(II), Ni(II)), FT-IR analysis of C=O and C=N stretching frequencies (1,600–1,680 cm⁻¹) confirms ligand coordination. UV-Vis spectroscopy in DMSO (200–800 nm) identifies π→π* and charge-transfer transitions. Pairing these with density functional theory (DFT) calculations validates electronic structure and bonding interactions .

Q. What are the key thermodynamic parameters for modeling this compound reactions in gas-phase studies?

  • Methodological Answer : NIST Standard Reference Data provides critical values:

ParameterSymbolTypical Range/Value
Enthalpy of vaporizationΔvapH°50–70 kJ/mol
Heat capacity (gas)Cp,gas150–200 J/mol·K
Boiling pointTboil250–300°C
Use these in computational models (e.g., Gaussian) to simulate reaction pathways and intermediates .

Advanced Research Questions

Q. How do conflicting results in nanoparticle synthesis using Schiff-base ligands inform experimental design for this compound derivatives?

  • Methodological Answer : Discrepancies in particle size control (e.g., bis(acetylacetonato)propylene-1,3-diimine vs. buthylene-1,4-diimine) suggest ligand steric effects and nucleation kinetics dominate. To resolve contradictions, conduct time-resolved dynamic light scattering (DLS) to monitor growth stages and vary ultrasound parameters (e.g., power, pulse duration) to isolate ligand-specific effects .

Q. What mechanistic models explain the cytotoxicity of this compound metabolites in mammalian cells?

  • Methodological Answer : Metabolic oxidation generates 1,4-naphthoquinone, which depletes glutathione (to 1% of control levels) and induces DNA damage via redox cycling. In vitro assays (e.g., human lymphocyte comet assays) paired with LC-MS/MS quantification of quinone adducts validate genotoxicity. Contrast with non-toxic naphthalene-1,2-epoxide to isolate quinone-specific pathways .

Q. How can covalent organic frameworks (COFs) incorporating this compound be optimized for photocatalytic applications?

  • Methodological Answer : Use 1,4-Naphthalenediamine as a monomer in solvothermal COF synthesis (e.g., COF-Ph-NaPh). Characterize porosity via BET surface area analysis (>500 m²/g) and bandgap via UV-DRS (1.8–2.2 eV). Enhance charge separation by doping with transition metals (e.g., Co) and test photocatalytic H₂ evolution rates under visible light .

Q. What analytical workflows are recommended for distinguishing this compound isomers in environmental samples?

  • Methodological Answer : Combine QuEChERS extraction with GC-MS/MS using a DB-5MS column (30 m × 0.25 mm). Monitor fragmentation patterns (e.g., m/z 156 for 1,4-dimethylnaphthalene vs. m/z 170 for diimine derivatives). Include isomer-specific internal standards (e.g., deuterated analogs) to improve quantification accuracy .

Data Contradiction Analysis

Q. Why do computational models of this compound’s electronic properties diverge from experimental UV-Vis spectra?

  • Resolution : DFT simulations often underestimate solvent effects (e.g., DMSO polarity) and exciton binding energies. Hybrid functionals (e.g., CAM-B3LYP) with implicit solvation models (e.g., SMD) better align calculated λmax with observed transitions. Validate with transient absorption spectroscopy to account for excited-state dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.